molecular formula C7H5ClFNO2 B1419669 5-Chloro-2-fluoronicotinic acid methyl ester CAS No. 1214324-17-0

5-Chloro-2-fluoronicotinic acid methyl ester

Cat. No. B1419669
CAS RN: 1214324-17-0
M. Wt: 189.57 g/mol
InChI Key: JJJHOPBXCBBKKE-UHFFFAOYSA-N
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Description

“5-Chloro-2-fluoronicotinic acid methyl ester” is a chemical compound with the molecular formula C7H5ClFNO2. It is also known as "Methyl 5-chloro-2-fluoro-pyridine-3-carboxylate" .


Synthesis Analysis

The synthesis of an ester can be accomplished in several ways. In a laboratory setting, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring substituted with a chlorine atom, a fluorine atom, and a methyl ester group .


Chemical Reactions Analysis

Esters, including “this compound”, can undergo various chemical reactions. For instance, they can be synthesized from carboxylic acids and alcohols . They can also undergo hydrolysis under acidic or basic conditions, trans-esterification, aminolysis, and reduction .


Physical And Chemical Properties Analysis

Esters are derived from carboxylic acids. In an ester, the hydrogen in the -COOH group of a carboxylic acid is replaced by a hydrocarbon group. This could be an alkyl group like methyl or ethyl, or one containing a benzene ring such as a phenyl or benzyl group .

Scientific Research Applications

1. Role in Metabolic Syndrome and as a Food Additive

Chlorogenic acid (5-O-caffeoylquinic acid), a related compound to 5-Chloro-2-fluoronicotinic acid methyl ester, has shown potential as a nutraceutical for the prevention and treatment of metabolic syndrome, including antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. It has also been explored as a food additive due to its antimicrobial activity against a range of organisms and its antioxidant properties, especially against lipid oxidation. These properties make it a promising candidate for the formulation of dietary supplements and functional foods (Santana-Gálvez, et al., 2017).

2. Photodynamic Therapy

A methyl-ester of aminolevulinic acid, similar in structure to this compound, has been used as a topical photosensitizing agent in photodynamic therapy (PDT) for actinic cheilitis. PDT, involving the use of such esters, has shown promising results as a new therapeutic option for actinic keratosis, particularly on exposed parts like the face, offering a blend of tolerability, clinical efficacy, and excellent cosmetic outcomes (Rossi, et al., 2008).

3. Anticonvulsant Activities

Derivatives of this compound have been synthesized and assessed for their anticonvulsant activity. Novel substituted compounds have been created and tested in vivo, showing high activity according to maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models, indicating the potential of these compounds in the development of new anticonvulsant drugs (Wang, et al., 2015).

4. Antihypertensive and Cardiovascular Impact

Chlorogenic acid, a phenolic compound similar to this compound, has demonstrated the ability to attenuate hypertension and improve endothelial function in spontaneously hypertensive rats. It suggests the compound's potential to reduce oxidative stress and improve nitric oxide bioavailability, thereby inhibiting excessive production of reactive oxygen species in the vasculature. This could lead to the attenuation of endothelial dysfunction, vascular hypertrophy, and hypertension (Suzuki, et al., 2006).

Mechanism of Action

Carboxylic acids react with diazomethane to produce methyl esters. Due to the high reactivity of diazomethane, it is produced in-situ and then immediately reacted with the carboxylic acid to produce the methyl ester .

properties

IUPAC Name

methyl 5-chloro-2-fluoropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c1-12-7(11)5-2-4(8)3-10-6(5)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJHOPBXCBBKKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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